REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[K+].C(O)(=O)C.Cl[CH2:11][C:12](=[O:18])[CH2:13][C:14]([O:16][CH3:17])=[O:15]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(#N)C>[C:1]([O:4][CH2:11][C:12](=[O:18])[CH2:13][C:14]([O:16][CH3:17])=[O:15])(=[O:3])[CH3:2] |f:0.1,4.5|
|
Name
|
potassium acetate
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
150.5 g
|
Type
|
reactant
|
Smiles
|
ClCC(CC(=O)OC)=O
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature
|
Type
|
ADDITION
|
Details
|
Within 31/2 hours there are added dropwise
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 4 hours
|
Duration
|
4 h
|
Type
|
WASH
|
Details
|
The reaction mixture is washed 3 times with 200 ml of 5% NaH2PO4 solution each time
|
Type
|
EXTRACTION
|
Details
|
the aqueous phases are back-extracted with 200 ml of CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The crude product distils at 76°-85° C./0.6 mbar
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC(CC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 106.17 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |